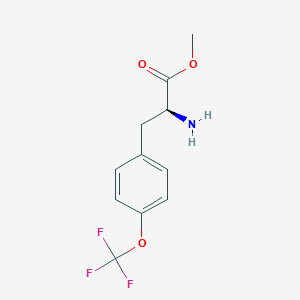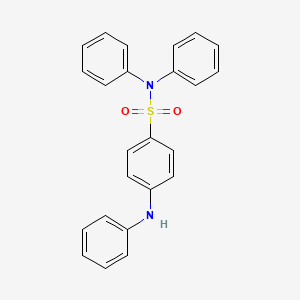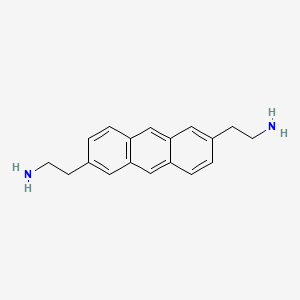
2,2'-(Anthracene-2,6-diyl)diethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Anthracene-2,6-diyl)diethanamine is an organic compound that features an anthracene core with two ethanamine groups attached at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Anthracene-2,6-diyl)diethanamine typically involves the functionalization of anthracene derivatives. One common method is the Diels-Alder reaction, where a Diels-Alder adduct of 2,6-dibromoanthracene is used as a precursor . This precursor undergoes further reactions to introduce the ethanamine groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Anthracene-2,6-diyl)diethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its electronic properties.
Substitution: The ethanamine groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions could introduce various functional groups onto the anthracene core.
Wissenschaftliche Forschungsanwendungen
2,2’-(Anthracene-2,6-diyl)diethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2’-(Anthracene-2,6-diyl)diethanamine involves its interaction with molecular targets through its anthracene core and ethanamine groups. These interactions can affect various pathways, including electron transport and fluorescence. The compound’s ability to participate in π-π stacking interactions and hydrogen bonding also plays a role in its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Piperazine-1,4-diyl)diethanamine: Similar in structure but contains a piperazine ring instead of an anthracene core.
Anthracene-9,10-diyl derivatives: These compounds have substitutions at the 9 and 10 positions of the anthracene ring, affecting their properties and applications.
Uniqueness
2,2’-(Anthracene-2,6-diyl)diethanamine is unique due to its specific substitution pattern on the anthracene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and fluorescence.
Eigenschaften
Molekularformel |
C18H20N2 |
|---|---|
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2-[6-(2-aminoethyl)anthracen-2-yl]ethanamine |
InChI |
InChI=1S/C18H20N2/c19-7-5-13-1-3-15-11-18-10-14(6-8-20)2-4-16(18)12-17(15)9-13/h1-4,9-12H,5-8,19-20H2 |
InChI-Schlüssel |
KWSUWAVJUYLCRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC(=C3)CCN)C=C2C=C1CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
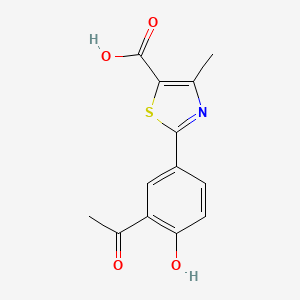
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
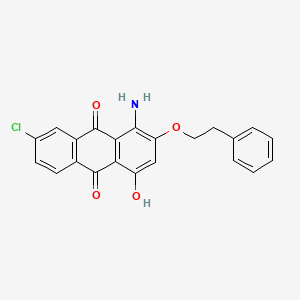
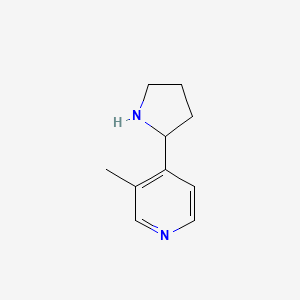
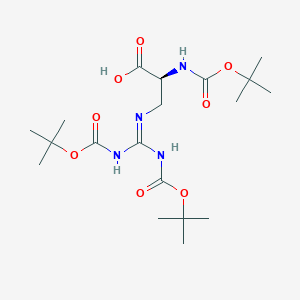

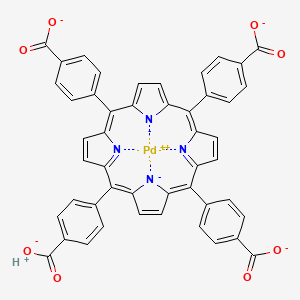
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
